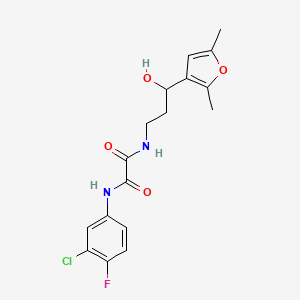

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide

Description

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a bifunctional oxalamide derivative characterized by two distinct substituents:

- R1: A 3-chloro-4-fluorophenyl group, which introduces halogenated aromatic features.

- R2: A 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl group, combining a hydroxylated alkyl chain with a dimethylfuran moiety.

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClFN2O4/c1-9-7-12(10(2)25-9)15(22)5-6-20-16(23)17(24)21-11-3-4-14(19)13(18)8-11/h3-4,7-8,15,22H,5-6H2,1-2H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMVOTYQBLUKCOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClFN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. This compound has garnered attention due to its potential biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 416.8 g/mol. The compound features a chloro-fluorophenyl group, which is significant for its biological interactions, particularly in inhibiting specific enzymes and receptors.

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising antitumor properties. For instance, derivatives of oxalamides have been shown to inhibit cell proliferation in various cancer cell lines. In particular:

- Inhibitory Concentration (IC50) : Studies on related compounds have demonstrated IC50 values in the low micromolar range (e.g., 0.15 - 0.24 µM) against specific cancer cell lines such as SJSA-1, indicating strong antiproliferative effects .

- Mechanism of Action : These compounds often act as inhibitors of the MDM2 protein, which is known to regulate the p53 tumor suppressor pathway. Activation of p53 can lead to apoptosis in cancer cells, making this a viable strategy for cancer therapy .

Enzyme Inhibition

The presence of the 3-chloro-4-fluorophenyl moiety has been linked to enhanced interactions with various enzymes:

- Tyrosinase Inhibition : The compound's structure suggests potential activity against tyrosinase, an enzyme involved in melanin production. Inhibitors of this enzyme are valuable in treating conditions like hyperpigmentation and melanoma .

- Docking Studies : Computational modeling has shown that compounds containing the 3-chloro-4-fluorophenyl fragment can effectively bind to the active site of tyrosinase, enhancing their inhibitory activity compared to other chemotypes .

Study on MDM2 Inhibition

A study focused on oxalamide derivatives revealed that certain modifications led to increased binding affinity to MDM2. The pharmacodynamic effects were evaluated using xenograft models where oral administration resulted in significant tumor regression .

| Compound | IC50 (µM) | Tumor Regression (%) |

|---|---|---|

| Compound 32 | 0.22 | 86% |

| Compound 33 | 0.15 | 100% |

| Compound 38 | 0.24 | 74% |

This table summarizes the antitumor efficacy observed in preclinical models.

Pharmacokinetics

Pharmacokinetic studies conducted on similar oxalamide compounds showed promising absorption profiles, suggesting that modifications to enhance oral bioavailability could be beneficial for therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxalamide Derivatives

N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-(2-fluoro-4-((2-(methylcarbamoyl)pyridin-4-yl)oxy)phenyl)oxalamide (1c)

- Substituents :

- R1: 4-Chloro-3-(trifluoromethyl)phenyl (electron-withdrawing CF3 and Cl).

- R2: Fluorophenyl linked to a pyridyloxy-methylcarbamoyl group.

- Properties :

- Applications : Acts as a Regorafenib analog, suggesting kinase inhibition activity. The pyridyloxy group may enhance solubility and target binding compared to the target compound’s furan-propyl chain .

N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide (4)

- Substituents: Bis-azetidinone cores with chloro and methoxyphenyl groups.

- Synthesis : Uses chloroacetyl chloride and triethylamine in 1,4-dioxane, similar to oxalamide preparation methods .

- Implications : The bis-chloro and methoxy groups may improve thermal stability but reduce solubility compared to the target compound’s hydroxylated propyl chain .

Halogenated Aryl Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Phthalimide core with 3-chloro-N-phenyl substitution.

- Applications: Monomer for polyimide synthesis, requiring high purity (~99%) for polymer performance .

- Contrast : While the target compound’s chlorofluorophenyl group shares halogenated features, its oxalamide backbone likely prioritizes bioactivity over polymer applications .

Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)

Heterocyclic and Sulfur-Containing Derivatives

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Structure : Pyrazole core with chlorophenylsulfanyl and trifluoromethyl groups.

- the target compound’s polar hydroxypropyl group .

Critical Analysis of Substituent Effects

- Halogenated Aryl Groups : Chloro and fluoro substituents (common in ) enhance electronegativity, improving binding to biological targets or polymer matrices. The target’s 3-chloro-4-fluorophenyl may offer optimized steric and electronic effects for target engagement.

- cyprofuram’s tetrahydrofuran .

- Hydrophilic Groups : The hydroxypropyl chain may improve aqueous solubility compared to purely aromatic or lipophilic analogs (e.g., ), critical for bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.